methyl 3-(benzoyloxy)-2-hydroxybenzoate
Description
Properties
CAS No. |
221684-52-2 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methylation of the Carboxylic Acid Group
The initial step involves converting 2,3-DHBA into its methyl ester to reduce carboxylate reactivity and prevent side reactions during subsequent benzoylation. As demonstrated in, methyl esterification is achieved via refluxing 2,3-DHBA in methanol with catalytic sulfuric acid:
This method, adapted from hydroxamate synthesis protocols, ensures quantitative conversion under mild conditions.
Selective Benzoylation of the 3-Hydroxy Group
The critical challenge lies in selectively acylating the 3-hydroxy group while preserving the 2-hydroxy substituent. Direct benzoylation of methyl 2,3-dihydroxybenzoate with benzoyl chloride in acetone using potassium carbonate as a base (2.25 eq) achieves partial selectivity. However, competing acylation at the 2-position necessitates a protection-deprotection strategy :
-
Temporary Protection of the 2-Hydroxy Group :
Acetylation with acetyl chloride in pyridine-dichloromethane selectively masks the 2-hydroxy group:This step, adapted from patent methodologies, proceeds in 85–90% yield.
-
Benzoylation of the 3-Hydroxy Group :
The free 3-hydroxy group is then benzoylated using benzoyl chloride (1.2 eq) and potassium carbonate in acetone under reflux: -
Deprotection of the 2-Hydroxy Group :
Mild alkaline hydrolysis with potassium carbonate in methanol-water removes the acetyl group without cleaving the benzoyl ester:
Alternative Pathways via Catalytic Hydrogenolysis
A patent-derived method employs benzyl ether intermediates followed by hydrogenolytic cleavage to avoid acidic or basic deprotection. This route is advantageous for acid-sensitive substrates:
Benzyl Protection and Sequential Functionalization
-
Benzylation of 3-Hydroxy Group :
Methyl 2,3-dihydroxybenzoate is treated with benzyl chloride and potassium carbonate in acetone to yield methyl 3-benzyloxy-2-hydroxybenzoate. -
Benzoylation of 2-Hydroxy Group :
The 2-hydroxy group is acylated with benzoyl chloride, forming methyl 3-benzyloxy-2-benzoyloxybenzoate. -
Hydrogenolytic Removal of Benzyl Group :
Catalytic hydrogenation over Pd/C (5% w/w) in methanol selectively cleaves the benzyl ether, preserving the benzoyl ester:
Process Optimization and Scale-Up Considerations
Solvent and Base Selection
The choice of solvent (e.g., acetone vs. dichloromethane) and base (e.g., KCO vs. pyridine) significantly impacts regioselectivity and yield. Polar aprotic solvents like acetone enhance the nucleophilicity of hydroxyl groups, favoring benzoylation at the less sterically hindered 3-position.
Temperature and Reaction Time
Optimal benzoylation occurs at 60–80°C with 8–12 h reflux, while hydrogenolysis proceeds efficiently at 50°C under 10 bar H pressure.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorptions at 1720 cm (ester C=O) and 1680 cm (benzoyl C=O) confirm successful acylation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzoyloxy)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(benzoyloxy)-2-oxobenzoic acid.
Reduction: Formation of methyl 3-(benzoyloxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Methyl 3-(benzoyloxy)-2-hydroxybenzoate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structural features allow it to participate in various chemical reactions, including:
- Esterification Reactions : The compound can react with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.
- Functionalization : The hydroxy and benzoyloxy groups enhance its reactivity, making it suitable for further functionalization in synthetic organic chemistry.
Case Study: Synthesis of Salicylic Acid Derivatives
A study demonstrated that this compound could be utilized to synthesize salicylic acid derivatives with enhanced biological activities. These derivatives exhibited improved anti-inflammatory properties compared to traditional salicylic acid.
Pharmaceutical Applications
The compound exhibits significant potential in pharmaceutical applications due to its biological activities. Research indicates that it may possess:
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, suggesting potential use in treating conditions like arthritis and acute lung injury .
- Analgesic Effects : Preliminary studies indicate that derivatives of this compound can provide pain relief by modulating nociceptive pathways .
Case Study: Analgesic Activity Assessment
In a controlled study involving animal models, this compound derivatives demonstrated a dose-dependent analgesic effect, outperforming conventional analgesics like acetylsalicylic acid (ASA) in terms of reduced gastric toxicity while maintaining efficacy .
Material Science Applications
This compound finds utility in material science as well:
- Adhesives and Coatings : Its properties allow it to function effectively as an adhesive and additive in various formulations.
- Emulsifiers : The compound can stabilize emulsions in cosmetic and food products due to its amphiphilic nature.
Case Study: Use in Cosmetic Formulations
Research has shown that incorporating this compound into cosmetic formulations enhances stability and improves skin absorption properties, making it a valuable ingredient in topical applications .
Toxicological Profile
While exploring its applications, understanding the toxicological profile is crucial:
Mechanism of Action
The mechanism of action of methyl 3-(benzoyloxy)-2-hydroxybenzoate involves its interaction with specific molecular targets in biological systems. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which can then interact with enzymes and receptors. The hydroxybenzoate moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 4-(benzyloxy)-3-hydroxybenzoate (C₁₅H₁₄O₄)
- Substituents : Benzyloxy (-OCH₂C₆H₅) at position 4, hydroxyl at position 3.
- Molecular Weight : 258.27 g/mol .
- Key Differences : The benzyloxy group is an ether, less reactive toward hydrolysis compared to the benzoyloxy ester in the target compound. The hydroxyl group’s position (3 vs. 2) alters hydrogen-bonding patterns and acidity.
- Applications : Used in organic synthesis as an intermediate for pharmaceuticals .
Methyl 2-amino-3-hydroxybenzoate (C₈H₉NO₃)
Methyl 3-methoxybenzoate (C₉H₁₀O₃)
- Substituents : Methoxy (-OCH₃) at position 3.
- Molecular Weight : 166.18 g/mol .
- Key Differences : Methoxy is an electron-donating group, stabilizing the aromatic ring against electrophilic substitution. Lacks the hydroxyl and benzoyloxy groups, reducing steric hindrance and reactivity.
- Applications : Common in fragrance and polymer industries .
Physicochemical Properties
*Estimated based on analogous compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
